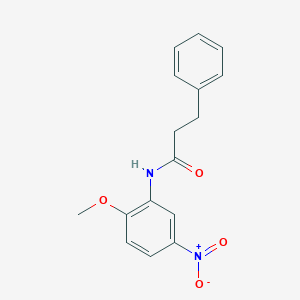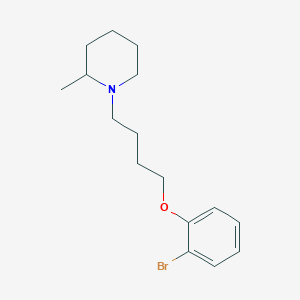![molecular formula C17H22ClNO3 B276808 Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B276808.png)
Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate, also known as DREADD ligand, is a chemical compound that has gained significant attention in scientific research due to its ability to selectively activate or inhibit specific neurons in the brain.
Mechanism of Action
The mechanism of action of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate involves its binding to Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates, which are modified GPCRs that are selectively activated or inhibited by the ligand. Upon binding, the Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates activate or inhibit downstream signaling pathways that lead to changes in neuronal activity and function.
Biochemical and Physiological Effects:
Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate has been shown to have a variety of biochemical and physiological effects, depending on the type of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate expressed in the neurons of interest. For example, activation of excitatory Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates leads to increased neuronal activity and neurotransmitter release, while activation of inhibitory Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates leads to decreased neuronal activity and neurotransmitter release. These effects can be used to study the role of specific neurons in various physiological and pathological processes, such as learning and memory, addiction, and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate in lab experiments is its selectivity for specific neurons, which allows for precise control of neuronal activity. Additionally, the technique is non-invasive and does not require the use of electrodes or other invasive methods. However, there are also some limitations to the technique, such as the need for genetic modification of the neurons of interest, which can be time-consuming and expensive. Additionally, the effects of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate on neuronal activity may not be fully predictable or consistent across different experimental conditions.
Future Directions
There are many potential future directions for the use of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate in scientific research. Some possible areas of exploration include:
1. Development of new Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates with improved selectivity, potency, and pharmacokinetic properties.
2. Investigation of the role of specific neurons in various physiological and pathological processes, such as pain, anxiety, and depression.
3. Development of new therapeutic approaches for neurological disorders, such as Parkinson's disease and epilepsy, based on selective activation or inhibition of specific neurons.
4. Exploration of the potential use of Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate in other areas of research, such as cancer biology and immunology.
In conclusion, Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is a powerful tool for studying the function of specific neurons in the brain. While there are some limitations to the technique, its selectivity and non-invasiveness make it a valuable tool for neuroscience research. With continued research and development, Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate has the potential to contribute to new insights into the workings of the brain and the development of new therapeutic approaches for neurological disorders.
Synthesis Methods
Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is synthesized through a multi-step process, which involves the reaction of 2-chloro-5-nitrobenzoic acid with tert-butylamine, followed by reduction of the nitro group to an amine using palladium on carbon catalyst. The resulting amine is then coupled with 4-chloro-3-methylbenzofuran-2-carboxylic acid using ethyl chloroformate as a coupling agent, and the final product is obtained by esterification of the carboxylic acid with ethanol.
Scientific Research Applications
Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate is widely used in neuroscience research as a tool to selectively activate or inhibit specific neurons in the brain. This is achieved by genetically modifying the neurons of interest to express a modified G protein-coupled receptor (GPCR) called Designer Receptors Exclusively Activated by Designer Drugs (Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylates) that can be selectively activated or inhibited by Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate. This technique allows researchers to study the function of specific neurons in the brain and their role in various physiological and pathological processes.
properties
Molecular Formula |
C17H22ClNO3 |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H22ClNO3/c1-6-21-16(20)15-10(2)13-12(22-15)8-7-11(14(13)18)9-19-17(3,4)5/h7-8,19H,6,9H2,1-5H3 |
InChI Key |
IMAPRFVWUNXVBD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)CNC(C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)CNC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1-bromo-2-naphthyl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B276727.png)


![4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
![2-(4-fluorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B276738.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B276745.png)

![2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276751.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)